molecular formula C32H29NO5 B12303404 Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine

Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine

Cat. No.: B12303404
M. Wt: 507.6 g/mol
InChI Key: KRODRONYVDCCEY-UHFFFAOYSA-N
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Description

Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually done by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Substituent: The 4-(4-methoxy-2-methyl-phenyl) group is introduced through a series of reactions, which may involve halogenation, Grignard reactions, or other organic synthesis techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including continuous flow reactors and automated peptide synthesizers, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: Various substituents can be introduced at different positions on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, Grignard reagents.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Deprotected amino acids.

    Substitution Products: Various substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Protein Engineering: Used in the study of protein structure and function.

    Enzyme Inhibition: Acts as a substrate or inhibitor in enzymatic reactions.

Medicine

    Drug Development: Investigated for potential therapeutic applications.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Biotechnology: Employed in the production of biopharmaceuticals.

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-phenylalanine: Lacks the 4-(4-methoxy-2-methyl-phenyl) substituent.

    Boc-L-phenylalanine: Uses a different protecting group (tert-butyloxycarbonyl).

    Acetyl-L-phenylalanine: Uses an acetyl group for protection.

Uniqueness

Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine is unique due to its specific substituent, which can impart distinct chemical and biological properties compared to other phenylalanine derivatives.

Properties

Molecular Formula

C32H29NO5

Molecular Weight

507.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxy-2-methylphenyl)phenyl]propanoic acid

InChI

InChI=1S/C32H29NO5/c1-20-17-23(37-2)15-16-24(20)22-13-11-21(12-14-22)18-30(31(34)35)33-32(36)38-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-17,29-30H,18-19H2,1-2H3,(H,33,36)(H,34,35)

InChI Key

KRODRONYVDCCEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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